Sodium (R)-2-hydroxypentanedioate

Catalog No.
S534786
CAS No.
103404-90-6
M.F
C5H6Na2O5
M. Wt
192.0775
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium (R)-2-hydroxypentanedioate

CAS Number

103404-90-6

Product Name

Sodium (R)-2-hydroxypentanedioate

IUPAC Name

disodium;(2R)-2-hydroxypentanedioate

Molecular Formula

C5H6Na2O5

Molecular Weight

192.0775

InChI

InChI=1S/C5H8O5.2Na/c6-3(5(9)10)1-2-4(7)8;;/h3,6H,1-2H2,(H,7,8)(H,9,10);;/q;2*+1/p-2/t3-;;/m1../s1

InChI Key

DZHFTEDSQFPDPP-HWYNEVGZSA-L

SMILES

C(CC(=O)[O-])C(C(=O)[O-])O.[Na+].[Na+]

Solubility

Soluble in DMSO

Description

The exact mass of the compound Sodium (R)-2-hydroxypentanedioate is 192.0011 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Biochemical and Physiological Effects of Sodium (R)-2-hydroxypentanedioate

  • Glucose Metabolism and Insulin Sensitivity

    Studies suggest that Sodium (R)-2-hydroxypentanedioate may influence how the body utilizes glucose (sugar) for energy. Some research indicates it might improve insulin sensitivity, potentially aiding in blood sugar control Source: [D-α-Hydroxyglutaric acid disodium salt: ].

  • Blood Pressure Regulation

    Emerging evidence suggests a potential role for Sodium (R)-2-hydroxypentanedioate in regulating blood pressure. More research is needed to fully understand the mechanisms involved Source: [D-α-Hydroxyglutaric acid disodium salt: ].

Cellular Effects of Sodium (R)-2-hydroxypentanedioate

Research suggests that Sodium (R)-2-hydroxypentanedioate may influence cellular processes in various ways:

  • Cell Proliferation and Apoptosis

    Studies indicate that Sodium (R)-2-hydroxypentanedioate might play a role in cell growth and death (apoptosis). Further investigation is required to elucidate the specific mechanisms involved Source: [D-α-Hydroxyglutaric acid disodium salt: ].

  • Cell Adhesion

    Scientific evidence suggests that Sodium (R)-2-hydroxypentanedioate might influence how cells attach to each other and surrounding structures. The precise nature of this influence remains under investigation Source: [D-α-Hydroxyglutaric acid disodium salt: ].

Sodium (R)-2-hydroxypentanedioate, also known as (R)-2-hydroxyglutaric acid disodium salt, is a salt derived from (R)-2-hydroxyglutaric acid. The "R" configuration refers to the stereochemistry of the molecule, indicating a specific spatial arrangement of its atoms. While the origin of this specific compound is not extensively documented in scientific literature, 2-hydroxyglutaric acid itself is a naturally occurring metabolite found in some plants and can be produced by gut bacteria [1]. The scientific interest in Sodium (R)-2-hydroxypentanedioate stems from its potential role in biological processes, particularly its connection to certain diseases [2].


Molecular Structure Analysis

Sodium (R)-2-hydroxypentanedioate has a relatively simple molecular structure. It consists of a five-carbon chain with a carboxylic acid group (COOH) at each end. A hydroxyl group (OH) is attached to the second carbon atom (counting from the top carboxylic acid group). One sodium ion (Na+) is associated with each carboxylic acid group for a total of two sodium ions per molecule [1].

The specific mechanism of action of Sodium (R)-2-hydroxypentanedioate is currently under investigation. Research suggests that elevated levels of (R)-2-hydroxyglutaric acid, from which this compound is derived, may be linked to certain cancers, particularly gliomas [2]. The proposed mechanism involves the inhibition of enzymes involved in cellular metabolism by (R)-2-hydroxyglutaric acid, potentially leading to uncontrolled cell growth [4]. More research is needed to fully understand the mechanism by which Sodium (R)-2-hydroxypentanedioate affects biological systems.

Please note:

  • PubChem: - National Institutes of Health. Sodium (R)-2-hydroxypentanedioate. [Accessed 2 May 2024]
  • PubChem: - National Institutes of Health. Sodium (S)-2-hydroxypentanedioate. [Accessed 2 May 2024]
  • Organic Chemistry by John McMurry (8th Edition, pg 842-843)
  • Cancer Discovery (2012) 2(7): 651–666. doi:10.1158/2159-8290.CDI-12-0328

Purity

>95% (or refer to the Certificate of Analysis

Exact Mass

192.0011

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2023-08-15
1. Kranendijk, M., Struys, E.A., Salomons, G.S., et al. Progress in understanding 2-hydroxyglutaric acidurias. J.Inherit.Metab.Dis. 35(4), 571-587 (2012).
2. Kranendijk, M., Struys, E.A., Van Schaftingen, E., et al. IDH2 Mutations in Patients with D-2-Hydroxyglutaric Aciduria. Science 330(6002), 336 (2014).
3. Struys, E.A., Salomons, G.S., Achouri, Y., et al. Mutations in the D-2-hydroxyglutarate dehydrogenase gene cause D-2-hydroxyglutaric aciduria. American Journal of Human Genetics 76, 358-360 (2005).
4. Reeves, H.C., and Ajl, S.J. Alpha-hydroxyglutaric acid synthetase. J. Bacteriol. 84(1), 186-187 (1962).

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